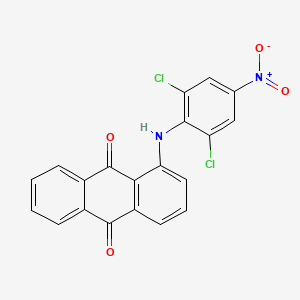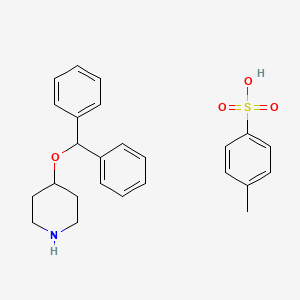
4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate is an organic compound with the molecular formula C25H29NO4S. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate typically involves the reaction of benzhydryloxypiperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like methyl isobutyl ketone. The mixture is heated to reflux temperatures (105-116°C) for a few hours, followed by cooling and purification steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzhydryloxy group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Potassium Carbonate: Used as a base in substitution reactions.
Methyl Isobutyl Ketone: Commonly used as a solvent in the synthesis process.
Inert Atmosphere: Reactions are often carried out under nitrogen to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Benzhydryloxy)piperidine: A closely related compound with similar structural features.
4-(Diphenylmethoxy)piperidine: Another derivative of piperidine with comparable properties.
Ebastine: A compound with a similar benzhydryloxy group, used as an antihistamine.
Uniqueness
4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H29NO4S |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
4-benzhydryloxypiperidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H21NO.C7H8O3S/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17-19H,11-14H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
PCTGZRASXUJYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine](/img/structure/B13144117.png)
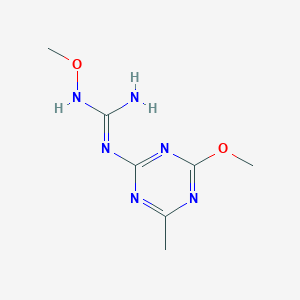
![1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13144128.png)
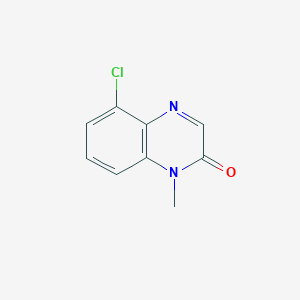
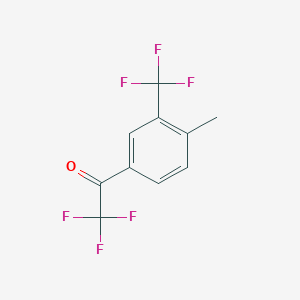
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)
![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)

![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)

![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
